molecular formula C11H17NO3 B13634450 6-Acetamidospiro[2.5]octane-1-carboxylic acid

6-Acetamidospiro[2.5]octane-1-carboxylic acid

Cat. No.: B13634450
M. Wt: 211.26 g/mol
InChI Key: SIKCZMLJVRQOER-UHFFFAOYSA-N
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Description

6-Acetamidospiro[25]octane-1-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclohexane ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetamidospiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Acetamidospiro[2.5]octane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group but may include the use of halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Acetamidospiro[2.5]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Acetamidospiro[2.5]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness

6-Acetamidospiro[2.5]octane-1-carboxylic acid is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

6-acetamidospiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C11H17NO3/c1-7(13)12-8-2-4-11(5-3-8)6-9(11)10(14)15/h8-9H,2-6H2,1H3,(H,12,13)(H,14,15)

InChI Key

SIKCZMLJVRQOER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2(CC1)CC2C(=O)O

Origin of Product

United States

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